2,3,5,6-Tetramethylbenzophenone
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Overview
Description
2,3,5,6-Tetramethylbenzophenone is an organic compound with the molecular formula C17H18O It is a derivative of benzophenone, characterized by the presence of four methyl groups attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetramethylbenzophenone typically involves the Friedel-Crafts acylation of 1,2,4,5-tetramethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C6H2(CH3)4+C6H5COClAlCl3C6H2(CH3)4COC6H5+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetramethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products:
Oxidation: Formation of tetramethylbenzoquinone.
Reduction: Formation of tetramethylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,3,5,6-Tetramethylbenzophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a photoinitiator in photodynamic therapy.
Industry: Utilized in the production of polymers and as a UV stabilizer in plastics.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetramethylbenzophenone involves its interaction with molecular targets through its carbonyl group. The compound can act as a photosensitizer, absorbing UV light and transferring energy to other molecules, leading to various photochemical reactions. This property is particularly useful in applications such as photodynamic therapy and UV stabilization.
Comparison with Similar Compounds
Benzophenone: The parent compound, lacking the methyl groups.
2,4,6-Trimethylbenzophenone: A similar compound with three methyl groups.
2,3,4,5-Tetramethylbenzophenone: Another isomer with different methyl group positions.
Uniqueness: 2,3,5,6-Tetramethylbenzophenone is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other benzophenone derivatives and useful in specialized applications.
Properties
CAS No. |
4885-14-7 |
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Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
phenyl-(2,3,5,6-tetramethylphenyl)methanone |
InChI |
InChI=1S/C17H18O/c1-11-10-12(2)14(4)16(13(11)3)17(18)15-8-6-5-7-9-15/h5-10H,1-4H3 |
InChI Key |
SYWIOWXMHAQPTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)C2=CC=CC=C2)C)C |
Origin of Product |
United States |
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